![molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3](/img/structure/B2823704.png)
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate
描述
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of o-phenylenediamine with an appropriate carboxylate ester. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
化学反应分析
Types of Reactions
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazoles.
科学研究应用
Pharmaceutical Development
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies. The compound's unique structural properties enhance its bioactivity, making it an attractive candidate for drug development. Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory and analgesic activities. For instance, compounds derived from benzimidazole have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management therapies .
Case Study: Anticancer Properties
A study investigated the anticancer potential of this compound derivatives. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzimidazole structure could lead to more potent anticancer agents .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biological processes at the molecular level. For example, studies have shown that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders .
Material Science
In material science, this compound is used in the development of advanced materials , including coatings and polymers that require specific chemical resistance and stability. Its unique chemical properties allow it to be incorporated into materials that can withstand harsh environmental conditions, making it valuable for industrial applications .
Summary Table of Applications
作用机制
The mechanism of action of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
相似化合物的比较
Similar Compounds
- Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group makes it versatile for various chemical modifications and applications .
生物活性
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor , particularly against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, thus enhancing the efficacy of certain chemotherapeutic agents .
Anticancer Properties
A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. For instance, compounds derived from this structure demonstrated significant antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 µM , indicating potent activity comparable to established chemotherapeutics like sorafenib and doxorubicin .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
6c | HCT-116 | 8.65 | Sorafenib | 12.0 |
6i | HepG2 | 9.50 | Doxorubicin | 10.0 |
6m | MCF-7 | 10.21 | Sunitinib | 15.0 |
Mechanisms Underlying Anticancer Activity
Further investigations into the mechanisms of action revealed that treatment with these compounds led to cell cycle arrest in the G1 phase and induced apoptosis in HepG2 cells. Flow cytometry analyses indicated a significant increase in early apoptotic markers such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 decreased markedly . These findings suggest that this compound derivatives may trigger apoptotic pathways, contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|---|
EJMCh-9 | S. aureus | 50 | Vancomycin | 100 |
EJMCh-13 | B. cereus | 25 | Bacitracin | 50 |
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in drug development:
- PARP Inhibition : Research indicated that derivatives with specific substitutions exhibited strong PARP inhibition, with IC50 values comparable to established drugs like Olaparib .
- Cytotoxicity Assessment : A comprehensive evaluation using the MTT assay across multiple cancer cell lines demonstrated significant cytotoxicity, reinforcing the compound's therapeutic potential .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .
属性
IUPAC Name |
methyl 6-amino-1H-benzimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQMISKWTUVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。